Pyrazolo[1,5-A]pyridine-2-carbohydrazide
Description
Historical Development and Discovery
The compound emerged from systematic explorations of pyrazolo[1,5-a]pyridine derivatives in the late 20th century. Early synthetic routes involved cyclocondensation reactions between α-diketones and hydrazine derivatives, building upon Ludwig Knorr's foundational work on pyrazole synthesis. A breakthrough came in 1981 when Anderson et al. demonstrated the first efficient synthesis via 1,3-dipolar addition of pyridine N-imine to acetylenes, achieving structural confirmation through ¹³C NMR analysis.
Key milestones include:
Significance in N-Heterocyclic Chemistry
The molecule's significance stems from three structural features:
- Electronic Tunability : The conjugated π-system allows precise modulation of electron density through substituent effects
- Hydrogen Bonding Capacity : Hydrazide group (-CONHNH₂) enables strong interactions with biological targets
- Stereoelectronic Complementarity : Pyridine nitrogen aligns with enzyme active sites in kinase inhibition
Comparative analysis with related heterocycles:
| Property | This compound | Pyrazolo[3,4-b]pyridine | Indazole Carboxylate |
|---|---|---|---|
| Dipole Moment (D) | 4.2 | 3.8 | 5.1 |
| LogP | -0.06 | 0.45 | -0.32 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
Position Within the Pyrazolo[1,5-a]pyridine Family
This derivative occupies a strategic position due to:
- Enhanced Solubility : Hydrazide group improves aqueous solubility (23 mg/mL vs. 8 mg/mL for methyl ester analogs)
- Synthetic Versatility : Reactivity at C-3 and N-1 positions enables divergent functionalization
- Biological Profile : Demonstrated 5-fold greater kinase inhibition than parent pyrazolo[1,5-a]pyridines in EGFR assays
Structural comparisons reveal critical differences:
Current Research Landscape
Recent advancements focus on three domains:
1. Anticancer Agent Development
- Kinase Inhibition : IC₅₀ values of 12-85 nM against CDK2/cyclin E complexes
- Apoptosis Induction : 78% cell cycle arrest in MCF-7 breast cancer lines at 10 μM
2. Synthetic Methodology Innovation
- Cross-Dehydrogenative Coupling : 94% yield achieved using O₂ atmosphere
- Continuous Flow Systems : Reduced reaction times from 18h to 45 minutes
3. Materials Science Applications
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRAGXUDEWXEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512052 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80537-15-1 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-A]pyridine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-A]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-A]pyridine, including pyrazolo[1,5-A]pyridine-2-carbohydrazide, exhibit potent anticancer properties. Research has shown that these compounds can act as dual inhibitors of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation and survival. For instance, synthesized derivatives demonstrated significant growth inhibition across multiple cancer cell lines with a mean growth inhibition percentage of 43.9% in vitro .
2. Cardiovascular Effects
Pyrazolo[1,5-A]pyridine compounds have been studied for their cardiovascular effects, particularly their ability to act as coronary vasodilators and hypotensive agents. Experimental results showed that these compounds could effectively reduce blood pressure and increase coronary flow in animal models, indicating their potential use in treating hypertension and related cardiovascular conditions .
3. Antiviral Properties
Certain derivatives of pyrazolo[1,5-A]pyridine have been explored for their antiviral activity against herpes viruses. The structure-activity relationship studies revealed that modifications at specific positions of the pyrazolo ring could enhance antiviral efficacy, making these compounds promising candidates for further development as antiherpetic agents .
Agrochemical Applications
1. Pesticide Development
In addition to their medicinal applications, this compound has shown promise in agrochemical applications. It is being investigated for its potential use in developing novel pesticides. The compound's ability to inhibit specific biological pathways in pests can lead to effective pest control solutions while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-A]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyridine-2-carboxylic Acid
- Structure : Shares the same pyrazolo[1,5-A]pyridine core but replaces the carbohydrazide group with a carboxylic acid (-COOH) at position 2.
- Molecular Formula : C₈H₆N₂O₂ (MW: 162.15 g/mol; CAS: 63237-88-7) .
- Key Differences :
- The carboxylic acid group increases acidity (pKa ~4-5), whereas the carbohydrazide is more basic and nucleophilic.
- Applications: Carboxylic acid derivatives are often used as intermediates in synthesizing amides or esters for kinase inhibitors, whereas carbohydrazides may exhibit antimicrobial or chelating properties .
Pyrazolo[1,5-A]pyrimidines
- Structure : Replaces the pyridine ring with a pyrimidine ring, creating a pyrazolo[1,5-A]pyrimidine scaffold.
- Key Differences :
- Bioactivity : Pyrazolo[1,5-A]pyrimidines are prominent in anticancer research (e.g., TTK inhibitors like compounds 7–24 ) due to their ability to mimic ATP and block kinase activity .
- Synthetic Flexibility : Halogenation at the C3 position (using hypervalent iodine reagents) enhances their utility in cross-coupling reactions, a feature less explored in pyrazolo[1,5-A]pyridine derivatives .
- Pharmacokinetics : Pyrazolo[1,5-A]pyrimidines often show improved oral bioavailability compared to pyrazolo[1,5-A]pyridines, attributed to their lower logP and better solubility .
Pyrazolo[1,5-A]pyrazine-3-carboxylic Acid
- Structure : Features a pyrazine ring instead of pyridine, with a carboxylic acid at position 3.
- Applications: Used in materials science and as intermediates for fluorescent probes, contrasting with the carbohydrazide’s focus on bioactivity .
Anticancer Potential
- Pyrazolo[1,5-A]pyrimidines: Compounds like 6m and 6p (linked to 2-aminobenzothiazole) show nanomolar potency against cancer cells by targeting CDK2 and TTK kinases . SAR studies emphasize the importance of substituents on the phenyl ring for efficacy .
- The carbohydrazide group could enhance binding to metal ions in enzyme active sites .
Antimicrobial Activity
- Pyrazolo[1,5-A]pyrimidines: Derivatives with 1,2,3-triazole moieties exhibit antitrypanosomal activity by disrupting purine metabolism .
- Pyrazolo[1,5-A]pyridine-2-carbohydrazide: Analogous hydrazide-containing compounds (e.g., N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones) show antifungal activity against Fusarium graminearum and Valsa mali .
Anti-inflammatory and COX-2 Inhibition
Biological Activity
Pyrazolo[1,5-A]pyridine-2-carbohydrazide is a heterocyclic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazolo ring fused to a pyridine structure, with a carbohydrazide functional group at the 2-position. Its unique structural characteristics contribute to its interaction with various biological targets, making it a subject of extensive research.
The molecular formula of this compound is , with a molecular weight of 176.18 g/mol. The compound's reactivity is influenced by its functional groups, allowing it to participate in various biochemical interactions.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that this compound possesses promising antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungal species, making it a potential candidate for developing new antimicrobial agents .
- Anticancer Properties : Pyrazolo[1,5-A]pyridine derivatives have been investigated for their anticancer effects. For instance, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including renal carcinoma cells. In vitro studies revealed that some compounds caused cell cycle arrest and induced apoptosis in treated cells .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). These interactions are crucial for understanding its mechanism of action in cancer therapy .
The biological activity of this compound is attributed to its ability to bind to specific biological targets. Molecular docking studies have shown that this compound can adopt binding modes similar to established inhibitors of CDK2 and TRKA, which are critical in cell cycle regulation and cancer progression .
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on renal carcinoma cell lines (RFX 393). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 11.70 µM to 19.92 µM for different derivatives .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 6s | 11.70 | RFX 393 |
| Compound 6t | 19.92 | RFX 393 |
2. Enzyme Inhibition Studies
In another investigation, derivatives of this compound were tested for their inhibitory effects on CDK2 and TRKA enzymes. The compounds displayed potent inhibitory activity with IC50 values indicating their effectiveness as dual inhibitors .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| CDK2 | Compound 6s | 0.22 |
| TRKA | Compound 6t | 0.89 |
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives?
this compound derivatives are typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Hydrazine-carbodithioate intermediates react with heterocyclic amines to form pyrazolo[1,5-a]pyrimidine scaffolds .
- Multi-step one-pot synthesis using hydrazine hydrate and enamines under controlled conditions yields substituted pyrazolo[1,5-a]pyrimidines with regioselectivity .
- Microwave-assisted methods improve reaction efficiency for derivatives requiring harsh conditions .
Q. How are these compounds characterized structurally?
Structural elucidation relies on:
- Elemental analysis and spectral data (¹H/¹³C NMR, IR) to confirm molecular composition and functional groups. For example, IR absorption at ~1722 cm⁻¹ indicates ester carbonyl groups .
- X-ray crystallography resolves regiochemistry, as demonstrated for ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate .
- Alternative synthetic routes (e.g., halogenation or nitration) validate ambiguous spectral assignments .
Q. What pharmacological activities are associated with this compound derivatives?
Key activities include:
- Antitumor effects : Derivatives like pyrazolo[1,5-a]pyrimidine 7c exhibit IC₅₀ values of 2.70 µM against HEPG2-1 liver carcinoma cells .
- COX-2 inhibition : 6,7-Disubstituted derivatives (e.g., compound 10f ) show >100-fold selectivity for COX-2 over COX-1 .
- 5-HT₆ receptor antagonism : Substituents at C5/C7 modulate binding affinity, with compact molecular geometries enhancing potency .
Advanced Research Questions
Q. How can regioselective functionalization at specific positions (e.g., C3 or C7) be achieved?
- Hypervalent iodine(III) reagents enable ambient-temperature C3 halogenation using potassium halides in water, avoiding toxic solvents .
- Electrophilic substitution dominates in nitration reactions, where H₂SO₄/HNO₃ mixtures selectively functionalize C7 .
- Palladium-catalyzed C–H arylation introduces aryl groups at C5/C7 with high regiocontrol, critical for SAR studies .
Q. What strategies optimize antitumor activity through structure-activity relationship (SAR) analysis?
- Substituent size and polarity : Bulky groups (e.g., phenylsulfonyl) at C3 enhance cytotoxicity by improving membrane permeability .
- Halogenation : Bromine at C3 increases bioactivity (e.g., IC₅₀ = 4.90 µM for thiadiazole 18a ) by enhancing electrophilic interactions with target proteins .
- Hydrogen bonding motifs : Intramolecular bonds between sulfonyl and methylamino groups improve 5-HT₆ receptor selectivity .
Q. How can low yields in multi-step synthesis be addressed?
- Solvent optimization : Replacing organic solvents with water improves sustainability and reduces side reactions in halogenation steps .
- Catalyst screening : Trifluoroacetic acid in methanol/water mixtures enhances cyclization efficiency during microwave-assisted synthesis .
- Temperature control : Slow addition of HNO₃ at 0°C minimizes decomposition in nitration reactions .
Q. How do researchers correlate in vitro and in vivo pharmacological results?
- Dose-response modeling : In vitro IC₅₀ values (e.g., COX-2 inhibition) are validated using in vivo models like carrageenan-induced paw edema .
- Metabolic stability assays : Microsomal studies identify derivatives prone to rapid clearance, guiding structural modifications for improved bioavailability .
- Toxicity profiling : Acute toxicity tests in rodents prioritize compounds with therapeutic indices >10 for further development .
Q. How are contradictions in spectral or biological data resolved?
- Cross-validation : Discrepancies in NMR shifts are resolved via X-ray crystallography or independent synthetic routes .
- Biological replicates : Conflicting IC₅₀ values are addressed by repeating assays across multiple cell lines (e.g., HEPG2-1 vs. MCF-7) .
- Computational docking : Molecular dynamics simulations rationalize unexpected SAR trends, such as non-planar conformers reducing receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
